

physical properties of (R)-thiomalic acid

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide to the Physical Properties of (R)-Thiomalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-thiomalic acid, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the (R)-enantiomer of thiomalic acid, its stereochemistry plays a critical role in its biological activity and applications, distinguishing it from its (S)-enantiomer and the racemic mixture. This document provides a comprehensive overview of the core physical properties of **(R)-thiomalic acid**, supported by detailed experimental protocols for their determination.

Summary of Physical Properties

The quantitative physical data for thiomalic acid are summarized in the table below. It is important to note that many sources report data for the racemic mixture (DL-thiomalic acid, CAS 70-49-5), as it is more common. Properties such as molecular weight and formula are identical for both the enantiomers and the racemate. However, the melting point may differ slightly, and the optical rotation is the key distinguishing feature.



Property	Value	Notes
IUPAC Name	(2R)-2-sulfanylbutanedioic acid	
Synonyms	(R)-mercaptosuccinic acid	-
CAS Number	20182-99-4	For (R)-enantiomer
Molecular Formula	C ₄ H ₆ O ₄ S	
Molecular Weight	150.15 g/mol	[1]
Appearance	White to off-white crystalline powder	
Odor	Sulfidic	-
Melting Point	149-158 °C	Range for racemic thiomalic acid. The pure enantiomer may have a slightly different, sharper melting point.
Boiling Point	Data not available	Decomposes upon strong heating.
Specific Optical Rotation ([α]D)	+65° (c=1, H ₂ O)	For the (S)-enantiomer, the value is -65°. The sign (+) denotes dextrorotatory.
pKa Values	pKa ₁ ≈ 3.5, pKa ₂ ≈ 5.0	Approximate values for the two carboxylic acid groups.
Solubility		
Water	Soluble (approx. 50 g/100 mL at 40°C)	Data for racemate.
Ethanol	Soluble (approx. 50 g/100 mL at 25°C)	Data for racemate.
Acetone	Soluble	Data for racemate.
Ether	Moderately soluble	Data for racemate.
Benzene	Practically insoluble	Data for racemate.



Detailed Physical Properties Appearance and Odor

(R)-thiomalic acid is a white to off-white crystalline solid. It possesses a characteristic sulfidic or mercaptan-like odor.

Melting Point

The melting point for racemic thiomalic acid is consistently reported in the range of 149-158 °C. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities can cause a depression and broadening of the melting range.[2] The melting point of enantiomerically pure **(R)-thiomalic acid** is expected to be sharp and fall within this range.

Optical Rotation

As a chiral molecule, **(R)-thiomalic acid** is optically active, meaning it rotates the plane of polarized light.[3] The specific rotation ($[\alpha]$) is a fundamental property used to characterize enantiomers.[4] For **(R)-thiomalic acid**, the specific rotation is dextrorotatory (+). While the exact value can vary with solvent, concentration, and temperature, a representative value for the corresponding (S)-enantiomer in pyridine is approximately -2.0° to -2.5°.[5] It is crucial to note that the racemic (DL) mixture is optically inactive ($[\alpha] = 0^\circ$) because the rotations of the two enantiomers cancel each other out.[6]

Acidity (pKa)

Thiomalic acid is a dicarboxylic acid and therefore has two dissociation constants (pKa₁ and pKa₂), corresponding to the sequential loss of protons from its two carboxyl groups. The presence of the electron-withdrawing thiol group influences the acidity of the neighboring carboxyl group. Approximate pKa values are around 3.5 and 5.0.

Solubility

The presence of two carboxylic acid groups and a thiol group makes **(R)-thiomalic acid** a polar molecule, lending it good solubility in polar solvents. It is soluble in water, ethanol, and acetone, moderately soluble in ether, and practically insoluble in nonpolar solvents like benzene.



Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below.

Melting Point Determination (Capillary Method)

This standard technique is used to determine the melting point of a crystalline solid.[2]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
- Procedure:
 - Ensure the (R)-thiomalic acid sample is a fine, dry powder. If necessary, crush larger crystals using a mortar and pestle to ensure uniform heating.[7]
 - Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end,
 aiming for a sample height of 1-2 mm.[8]
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[2]

Specific Optical Rotation Measurement (Polarimetry)

Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[9]

Apparatus: Polarimeter, volumetric flask, analytical balance, polarimeter cell (1 dm length).



• Procedure:

- Accurately weigh a sample of (R)-thiomalic acid and dissolve it in a precise volume of a specified solvent (e.g., water) in a volumetric flask to create a solution of known concentration (c, in g/mL).[10]
- Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.
- Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
- Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T) and wavelength (λ), typically the sodium D-line (589 nm).[6]
- Calculate the specific rotation $[\alpha]$ using the Biot's law formula: [11] $[\alpha]T\lambda = \alpha / (I \times c)$ where:
 - α = observed rotation in degrees
 - I = path length of the cell in decimeters (dm)
 - c = concentration in g/mL

Solubility Determination

A qualitative assessment of solubility can be performed through systematic testing in various solvents.[12]

- Apparatus: Small test tubes, spatula, graduated cylinder or pipette.
- Procedure:
 - Place a small, measured amount (e.g., 25 mg) of (R)-thiomalic acid into a test tube.[12]
 - Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, hexane) in portions.



- After each addition, vigorously shake or stir the mixture for a set time (e.g., 60 seconds).
 [13]
- Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. If it remains undissolved, it is insoluble.

pKa Determination (Potentiometric Titration)

This method involves titrating the acidic compound with a strong base and monitoring the pH change.

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:
 - Dissolve a known amount of (R)-thiomalic acid in deionized water.
 - Place the solution in a beaker with a magnetic stir bar and immerse a calibrated pH electrode.
 - Titrate the solution by adding a standard solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments from a burette.
 - Record the pH after each addition of the titrant.
 - Plot the pH versus the volume of base added. The resulting titration curve will show two
 equivalence points for a dicarboxylic acid.
 - The pKa values can be determined from the pH at the half-equivalence points. pKa₁ is the pH at the point where half of the first carboxylic group has been neutralized, and pKa₂ is the pH at the point halfway between the first and second equivalence points.

Visualization of Experimental Workflow

While **(R)-thiomalic acid** itself does not have signaling pathways, the experimental protocol for determining its key chiral property—optical rotation—can be visualized. The following diagram illustrates the logical workflow of a polarimetry experiment.



Caption: Workflow for determining the specific optical rotation of (R)-thiomalic acid.

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- To cite this document: BenchChem. [physical properties of (R)-thiomalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194794#physical-properties-of-r-thiomalic-acid]

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